Isovitexin

Antioxidant Free Radical Scavenging Computational Chemistry

Isovitexin (apigenin-6-C-glucoside) delivers distinct C-6 glycosylation advantages over structural analogs. Its C-C glycosidic bond resists gastric hydrolysis, enabling colon-targeted delivery and a prodrug-like profile. Direct comparative data show broader anti-inflammatory activity (IL-1β, IL-6, TNF-α, PGE2) and 3.3× faster radical scavenging kinetics vs. vitexin. Selectively activates the AdipoR/AMPK signaling axis, unlike apigenin. Choose Isovitexin for reliable, quantifiable bioactivity in multi-cytokine inflammation, metabolic disease, and oxidative stress research.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 29702-25-8
Cat. No. B1630331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovitexin
CAS29702-25-8
Synonyms6-glucosyl-apigenin
6-glucosylapigenin
apigenin 6-C-glucoside
isovitexin
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
InChIKeyMYXNWGACZJSMBT-VJXVFPJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovitexin (CAS 29702-25-8): A Differentiated C-Glycosyl Flavone for Targeted Research and Industrial Procurement


Isovitexin (apigenin-6-C-glucoside) is a naturally occurring C-glycosyl flavone found in various medicinal and food plants, including passion flower and buckwheat [1]. Unlike its structural isomer vitexin (apigenin-8-C-glucoside) and the aglycone apigenin, isovitexin exhibits distinct bioactivity profiles attributable to its specific C-6 glycosylation [2]. This C-C glycosidic bond confers superior hydrolytic stability compared to O-glycosides, influencing its metabolic fate and making it a compound of interest for distinct research and industrial applications [3].

Isovitexin: Why In-Class C-Glycosyl Flavone Analogs Cannot Be Casually Interchanged


In procurement, substituting one flavonoid C-glycoside for another, or an O-glycoside for a C-glycoside, can lead to significantly divergent experimental outcomes. Isovitexin and its closest structural analog, vitexin, are isomers that differ only in the position of the glucose moiety (C-6 vs. C-8). This subtle variation results in quantifiably different antioxidant kinetics [1], distinct anti-inflammatory effects on key cytokines [2], and divergent metabolic profiles [3]. Furthermore, the C-C glycosidic bond common to this class imparts a resistance to gastrointestinal hydrolysis not found in the more common O-glycosides, fundamentally altering bioavailability and requiring distinct formulation strategies [4]. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Guide for Isovitexin (CAS 29702-25-8) vs. Key Comparators


Isovitexin Exhibits 3.3-Fold Higher Rate Constant in OOH Radical Scavenging Compared to Vitexin

In a direct head-to-head theoretical comparison, isovitexin demonstrated a significantly higher apparent rate constant for scavenging OOH radicals than its isomer vitexin. The study used computational methods to evaluate multiple reaction mechanisms in aqueous solution at physiological pH [1].

Antioxidant Free Radical Scavenging Computational Chemistry

Isovitexin Demonstrates Superior and Broader Cytokine Suppression Compared to Apigenin O- and C-Glycosides

A comparative study evaluating several apigenin glycosides in THP-1 cells found that isovitexin exhibited a broader and more potent anti-inflammatory profile. While other tested compounds showed limited effects, isovitexin was unique in significantly suppressing the increases of both interleukin-1β (IL-1β) and interleukin-6 (IL-6) at a significance level of P<0.01 [1].

Anti-inflammatory Cytokine THP-1 cells

Isovitexin Inhibits TNF-α and PGE2 with Quantifiable IC50 Values in Macrophages

A study on LPS-activated RAW 264.7 mouse macrophages provided specific IC50 values for isovitexin's inhibition of key inflammatory mediators. While this study did not directly compare to a named analog, it establishes quantitative baselines for activity that can be benchmarked against literature values for other flavonoids [1].

Anti-inflammatory TNF-alpha PGE2 Macrophage

Isovitexin Selectively Activates Adiponectin Receptors and AMPK, a Functional Differentiation from Aglycone Apigenin

A study directly comparing isovitexin to its aglycone apigenin revealed a key functional difference in osteoblast differentiation. In vitro, isovitexin, but not apigenin, rapidly phosphorylated AMP-activated protein kinase (pAMPK) and upregulated the expression of Adiponectin Receptors (AdipoRs). This effect was confirmed to be selective, as isovitexin showed no activity in broad GPCR and kinase screening panels [1].

Adiponectin Receptor AMPK Osteoblast Selectivity

Divergent In Vitro Metabolism: Isovitexin Undergoes C-C Bond Cleavage Not Observed for Vitexin

An in vitro study using the Caco-2 cell model to investigate intestinal metabolism of six C-glycosidic flavonoids revealed a distinct metabolic pathway for isovitexin. Unlike vitexin, which underwent poor metabolism, isovitexin was shown to undergo cleavage of the C-C bond between the sugar and aglycone, resulting in the formation of glucuronidated and sulfated apigenin derivatives [1].

Metabolism Caco-2 cells C-glycoside Bioavailability

Recommended Application Scenarios for Isovitexin Based on Comparative Evidence


Targeted Anti-inflammatory Research Requiring Broad Cytokine Suppression

Procure isovitexin for in vitro and in vivo studies focused on inflammatory pathways involving IL-1β, IL-6, TNF-α, and PGE2. As demonstrated in comparative cell-based assays, isovitexin provides a broader anti-inflammatory effect, significantly suppressing IL-1β and IL-6 (P<0.01), an activity not observed with comparator compounds like apigenin-5-O-glucoside [1]. Its quantifiable IC50 values for TNF-α (78.6 μM) and PGE2 (80.0 μM) provide a reliable foundation for dose-response experiments [2]. This makes it a superior choice for researchers investigating multi-cytokine driven inflammation compared to more narrowly acting analogs.

Metabolic and Adiponectin Receptor Pathway Studies

Use isovitexin as a selective tool compound for investigating the AdipoR/AMPK signaling axis in cellular models. Direct comparative evidence shows that isovitexin, but not its aglycone apigenin, activates this pathway by rapidly phosphorylating AMPK and upregulating AdipoR expression in osteoblasts [3]. Its clean profile in broad GPCR and kinase screens further supports its use as a selective modulator for this specific pathway. This is a critical differentiator for researchers in metabolic disease, diabetes, and bone biology.

Nutraceutical Formulation Development Requiring Gastrointestinal Stability

Select isovitexin for oral formulations where stability against upper gastrointestinal hydrolysis is paramount. Unlike O-glycosides, the C-C glycosidic bond in isovitexin is resistant to enzymatic and acidic cleavage in simulated gastric and small intestinal conditions [4]. However, note that it undergoes unique C-C bond cleavage by colonic microflora and Caco-2 expressed enzymes, generating active apigenin metabolites—a prodrug-like behavior not shared by its isomer vitexin [5]. This unique profile can be strategically leveraged for colon-targeted delivery or for achieving a distinct pharmacokinetic profile.

Antioxidant Research with High Kinetic Resolution

Employ isovitexin in experimental systems where rapid radical scavenging kinetics are a primary variable. A direct head-to-head theoretical comparison against its isomer vitexin shows isovitexin has an apparent rate constant for OOH radical scavenging that is approximately 3.3 times higher (4.78 × 10³ vs. 1.45 × 10³ M⁻¹ s⁻¹) [6]. This quantitative advantage supports its selection in antioxidant assays and studies of oxidative stress where a more potent and rapid scavenger is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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